molecular formula C13H15N3O B12919240 2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine CAS No. 89569-60-8

2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12919240
CAS No.: 89569-60-8
M. Wt: 229.28 g/mol
InChI Key: YJAUZTVVJHDZIO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system that includes a triazole ring and a pyridine ring The presence of a methoxyphenyl group at the 2-position of the triazole ring adds to its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves a microwave-mediated, catalyst-free synthesis. This method utilizes enaminonitriles and benzohydrazides in a tandem reaction. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and improves the yield .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same microwave-mediated method. The process involves the use of enaminonitriles and benzohydrazides as starting materials, with the reaction being conducted in a microwave reactor. This method is eco-friendly and does not require the use of catalysts or additives, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to reduced expression of target genes. As an inhibitor of PHD-1, JAK1, and JAK2, the compound interferes with the signaling pathways mediated by these enzymes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to act as an inverse agonist and inhibitor for multiple targets makes it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

CAS No.

89569-60-8

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C13H15N3O/c1-17-11-7-5-10(6-8-11)13-14-12-4-2-3-9-16(12)15-13/h5-8H,2-4,9H2,1H3

InChI Key

YJAUZTVVJHDZIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3CCCCC3=N2

Origin of Product

United States

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